4-Piperidinepropanol

Description

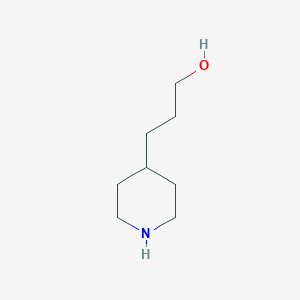

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIMLJDSPUCGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064546 | |

| Record name | 4-Piperidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7037-49-2 | |

| Record name | 4-Piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7037-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007037492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidinepropanol: Properties, Synthesis, and Applications

Introduction

4-Piperidinepropanol, also identified by its IUPAC name 3-(piperidin-4-yl)propan-1-ol, is a bifunctional organic molecule featuring a secondary amine within a piperidine ring and a primary alcohol at the terminus of a propyl chain. This unique structural arrangement imparts versatile chemical reactivity, making it a valuable building block in medicinal chemistry and materials science. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage with a wide array of biological targets. The presence of a hydroxyl group provides a convenient handle for derivatization, allowing for the construction of diverse chemical libraries for screening and optimization. This guide offers an in-depth exploration of the fundamental properties, synthesis, characterization, and applications of this compound for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical entity is foundational to its application. The core properties of this compound are summarized below, providing the necessary data for its identification, handling, and use in synthetic protocols.

Core Physicochemical Data

The physical and chemical properties of this compound determine its behavior in different solvents and reaction conditions. Key parameters are consolidated in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7037-49-2 | [1][2][3] |

| Molecular Formula | C₈H₁₇NO | [1][2][3] |

| Molecular Weight | 143.23 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 65 °C (lit.) | [1][4] |

| Boiling Point | 235 °C (lit.) | [1][4] |

| Density | 0.929 g/cm³ | [1][4] |

| Flash Point | 90 °C | [1][4] |

| pKa (Predicted) | 15.16 ± 0.10 | [1][4] |

| Storage | Store at 2–8 °C under inert gas | [1][4] |

Causality Insight: The piperidine nitrogen is basic, readily protonated under acidic conditions. The predicted pKa refers to the hydroxyl proton; the pKa of the conjugate acid of the piperidine nitrogen is expected to be around 10-11, similar to other secondary amines, making it a strong base in physiological conditions.[5][6] Its solid state at room temperature and relatively high boiling point are attributable to hydrogen bonding mediated by both the N-H and O-H groups.

Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (300 MHz, CD₃OD): The proton NMR spectrum shows characteristic signals including a triplet around 3.56 ppm corresponding to the two protons of the CH₂ group adjacent to the hydroxyl (–CH₂OH).[1] The protons on the piperidine ring appear as complex multiplets between 1.08 and 3.04 ppm.[1] Specifically, the axial and equatorial protons adjacent to the nitrogen (positions 2 and 6) show distinct chemical shifts.[1][7][8]

-

¹³C NMR (75 MHz, CD₃OD): The carbon spectrum displays a peak around 64.0 ppm for the carbon attached to the hydroxyl group (–CH₂OH).[1] The carbons of the piperidine ring typically appear in the range of 31.5 to 47.9 ppm.[1][9]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum exhibits a broad absorption peak around 3290 cm⁻¹, which is characteristic of the O-H stretching vibration, indicative of the alcohol functional group.[1] Another key absorption is the N-H stretch of the secondary amine, which is often observed in the 3300-3500 cm⁻¹ region, though it can be broad and may overlap with the O-H signal.[10][11] C-H stretching vibrations for the aliphatic chain and ring are observed below 3000 cm⁻¹.[1][11]

-

-

Mass Spectrometry (MS) :

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthesis Protocol: Catalytic Hydrogenation of 4-Pyridinepropanol

A common and efficient method for synthesizing this compound is the catalytic hydrogenation of 4-Pyridinepropanol. This method is advantageous due to its high yield and the availability of the starting material.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup : A solution of 4-pyridinepropanol (1.0 eq) is prepared in methanol, to which concentrated hydrochloric acid is added under an inert argon atmosphere.[1] Platinum(IV) oxide (PtO₂, Adams' catalyst) is then added.[1]

-

Expert Insight: The acidic medium (HCl) is crucial for protonating the pyridine ring, which enhances its susceptibility to hydrogenation. Platinum oxide is a highly effective catalyst for the reduction of aromatic rings.

-

-

Hydrogenation : The reaction mixture is stirred vigorously under a low pressure of hydrogen gas for approximately 46 hours.[1]

-

Self-Validation: Reaction completion is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material. A typical TLC system is dichloromethane/methanol/28% ammonia (50:10:1), where the product has an Rf of approximately 0.2.[1]

-

-

Workup :

-

The catalyst is removed by filtration through a pad of Celite.[1]

-

The solvent is removed under reduced pressure.[1]

-

The resulting residue is dissolved in an aqueous solution of 15% sodium hydroxide to deprotonate the piperidinium hydrochloride salt and bring the pH to >12.[1]

-

The aqueous layer is extracted multiple times with dichloromethane.[1]

-

-

Purification : The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white crystalline solid.[1] The reported yield for this procedure is high, around 98%.[1]

Chemical Reactivity

This compound possesses two primary reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group. This duality allows for selective functionalization.

Diagram: Key Reactive Sites

Caption: Reactive centers of the this compound molecule.

-

Reactions at the Nitrogen Atom : The secondary amine is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and reductive amination reactions.[12] To perform reactions selectively at the hydroxyl group, the piperidine nitrogen is often protected, commonly with a tert-butyloxycarbonyl (Boc) group.[13]

-

Reactions at the Oxygen Atom : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to ethers, or esterified. These transformations are standard procedures in organic synthesis and allow for the introduction of a wide variety of functional groups.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile scaffold and intermediate in the synthesis of complex, biologically active molecules.

-

G-Protein Coupled Receptor (GPCR) Agonists : It is used in the synthesis of agonists for G-protein coupled receptor 119 (GPR119), which is a target for the treatment of type 2 diabetes and obesity.[1]

-

Antimicrobial Agents : The scaffold is incorporated into novel quinoline derivatives that have been investigated for their antimicrobial activities.[1]

-

Pharmaceutical Intermediates : As a building block, it is a precursor to more complex piperidine-containing structures found in a range of pharmaceuticals. The ability to modify both the nitrogen and oxygen centers allows for the generation of diverse libraries for high-throughput screening.

Safety and Handling

According to safety data, this compound is classified as an irritant.[1][14]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][14]

-

Precautionary Measures : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15][16] All manipulations should be performed in a well-ventilated fume hood.[15][16] Avoid inhalation of dust or vapors and contact with skin and eyes.[15]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere like argon or nitrogen to prevent degradation.[1][4]

Conclusion

This compound is a foundational building block for chemical synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, combining a reactive secondary amine and a primary alcohol on the privileged piperidine scaffold, provides chemists with a versatile tool for creating novel molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is essential for its effective and safe application in the laboratory and in the development of next-generation therapeutics.

References

- U.S. Environmental Protection Agency (EPA). (n.d.). This compound - Substance Details.

- ChemBK. (2024). This compound.

- Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.

- PubChem, National Institutes of Health. (n.d.). Piperidine-1-propanol.

- Sino-Biochemical Laboratory Co.,Ltd. (n.d.). This compound.HCl CAS NO.155270-01-2.

- Chemsrc. (2025). 1-Piperidinepropanol | CAS#:104-58-5.

- Defense Technical Information Center (DTIC). (n.d.). Piperidine Synthesis.

- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.

- Cheméo. (n.d.). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5).

- National Institute of Standards and Technology (NIST). (n.d.). piperidine-1-propanol.

- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine.

- University of California, Los Angeles (UCLA). (n.d.). Table of Characteristic IR Absorptions.

- Veeprho. (n.d.). 1-Piperidinepropanol | CAS 104-58-5.

- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.

- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

Sources

- 1. piperidine-4-propanol | 7037-49-2 [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. uregina.ca [uregina.ca]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]

- 14. piperidine-4-propanol | 7037-49-2 [amp.chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. lgcstandards.com [lgcstandards.com]

Introduction: The Versatility of a Core Scaffold

An In-Depth Technical Guide to 4-Piperidinepropanol (CAS 7037-49-2) for Drug Discovery Professionals

This compound (CAS No. 7037-49-2), also known by its IUPAC name 3-(Piperidin-4-yl)propan-1-ol, is a bifunctional organic compound featuring a piperidine ring and a propanol side chain.[1] This structure is of significant interest to medicinal chemists and drug development professionals. The piperidine moiety is a ubiquitous scaffold found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[2][3] The presence of a primary alcohol group provides a reactive handle for further chemical modification, making this compound a valuable and versatile building block for synthesizing complex molecules and diverse compound libraries.[4][5] This guide provides a technical overview of its properties, synthesis, analysis, applications, and safety protocols, tailored for researchers in the pharmaceutical sciences.

Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and formulation. The molecule's characteristics are derived from its two primary functional groups: the basic secondary amine within the piperidine ring and the nucleophilic primary alcohol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7037-49-2 | [1][6][7] |

| Molecular Formula | C₈H₁₇NO | [1][6][8] |

| Molecular Weight | 143.23 g/mol | [1][6][8] |

| Appearance | White to light yellow solid | [6][9] |

| Melting Point | 65 °C (lit.) | [6][8][9] |

| Boiling Point | 235 °C (lit.) | [6][8][9] |

| Density | 0.929 g/cm³ | [6][8][9] |

| Flash Point | 90 °C | [6][8][9] |

| pKa | 15.16 ± 0.10 (Predicted) | [6][9] |

| Storage Temperature | 2–8 °C, under inert gas | [6][9] |

Synthesis: From Pyridine to Piperidine

The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 4-Pyridinepropanol. This reaction reduces the pyridine ring to a saturated piperidine ring.

Causality of Experimental Design

The choice of a platinum-based catalyst, such as Platinum(IV) oxide (Adam's catalyst), is crucial for this transformation. Platinum is highly effective for the hydrogenation of aromatic heterocycles. The reaction is typically performed under a hydrogen atmosphere in an acidic methanolic solution.[6] The acidic conditions (provided by hydrochloric acid) protonate the pyridine nitrogen, which activates the ring towards reduction and improves the substrate's solubility. Methanol is selected as the solvent due to its ability to dissolve the starting material and its compatibility with the reaction conditions. The workup procedure is designed to first remove the heterogeneous catalyst by filtration, neutralize the acid, and then extract the free base product into an organic solvent for purification.[6]

Caption: Catalytic hydrogenation workflow for this compound synthesis.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods.[6]

-

Reaction Setup: Under an argon atmosphere, add Platinum(IV) oxide (1.45 g, 6.4 mmol) to a solution of 4-pyridinepropanol (10.0 g, 72.89 mmol) in methanol (110 mL) and 32% hydrochloric acid (18 mL).

-

Hydrogenation: Vigorously stir the reaction mixture under a low-pressure hydrogen atmosphere (8 kPa) for 46 hours at room temperature.

-

Catalyst Removal: Upon reaction completion, remove the platinum catalyst via filtration through a pad of Celite.

-

Solvent Removal: Remove the volatile solvents (methanol, water, excess HCl) from the filtrate by distillation under reduced pressure. This will yield an oily residue.

-

Neutralization and Extraction: Dissolve the oily residue in an aqueous solution of 15% sodium hydroxide (80 mL). Extract the aqueous layer with dichloromethane (1 x 150 mL, then 3 x 100 mL).

-

Washing and Drying: Combine the organic phases, wash with deionized water (20 mL), and dry over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure. Dry the resulting solid under vacuum to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid (typical yield: ~10.3 g, 98%).[6]

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Caption: A typical analytical workflow for quality control of this compound.

Table 2: Spectroscopic Data for Characterization

| Technique | Data and Interpretation |

| ¹H NMR | (300 MHz, CD₃OD) δ (ppm): 3.56 (t, 2H, J=6.6 Hz, -CH₂OH), 3.04 (td, 2H, J=12.4, 2.9 Hz), 2.59 (dt, 2H, J=12.4, 2.6 Hz), 1.74 (br d, 2H, J≈13.4 Hz), 1.53-1.63 (m, 2H), 1.36-1.49 (m, 1H), 1.27-1.36 (m, 2H), 1.08-1.23 (m, 2H). The triplet at 3.56 ppm is characteristic of the methylene protons adjacent to the hydroxyl group.[6] |

| ¹³C NMR | (75 MHz, CD₃OD) δ (ppm): 64.0, 47.9, 38.0, 35.2, 34.8, 31.5. The peak at 64.0 ppm corresponds to the carbon bearing the hydroxyl group (-CH₂OH).[6] |

| Mass Spec. | (ESI, MeOH) m/z (%): 144 (100) [M+H]⁺. This confirms the molecular weight of the compound (143.23 g/mol ).[6] |

| IR Spec. | (Nujol) Characteristic absorption peaks at 3290 cm⁻¹ (O-H stretch) and 1320 cm⁻¹ (C-N stretch).[6] |

| TLC | R𝒻 = 0.2 (Eluent: dichloromethane/methanol/28% ammonia = 50:10:1).[6] |

For more rigorous purity assessment and detection of trace-level impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[10][11] A validated GC-MS method can effectively separate and identify volatile and semi-volatile impurities that may not be visible by NMR.[12]

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for the synthesis of novel therapeutic agents. The piperidine ring serves as a robust scaffold, while the propanol tail allows for diverse functionalization strategies.

Caption: Role of this compound as a key building block in drug discovery.

-

G-Protein Coupled Receptor (GPR119) Agonists: this compound is explicitly used in the synthesis of GPR119 agonists that are based on a bicyclic amine scaffold.[6][9] GPR119 is a target of interest for the treatment of type 2 diabetes and other metabolic disorders.

-

Antimicrobial Agents: The compound serves as a key intermediate in the development of novel quinoline derivatives that exhibit antimicrobial activities.[6][9] This highlights its utility in addressing infectious diseases.

-

Broader Pharmaceutical Potential: The piperidine nucleus is a cornerstone in drug discovery, appearing in drugs targeting the central nervous system, inflammation, and cancer.[4][13][14] As a functionalized piperidine, this compound is an ideal starting point for library synthesis to explore these and other therapeutic areas.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with this compound.

-

Hazard Identification: The compound is classified as an irritant.[6][15]

-

Precautionary Measures & Handling:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Avoid breathing dust or vapors.[16]

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.[16]

-

-

Storage:

References

- This compound - ChemBK.

- piperidine-4-propanol | 7037-49-2 - ChemicalBook.

- This compound.HCl CAS NO.

- This compound - Substance Details - SRS | US EPA.

- SAFETY D

- This compound | CAS 7037-49-2 | SCBT.

- Piperidine-4-propanol - Pipzine Chemicals.

- piperidine-4-propanol Nine Chongqing Chemdad Co. ,Ltd.

- piperidine-4-propanol | 7037-49-2 - ChemicalBook.

- Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem - NIH.

- 7037-49-2 | 3-(piperidin-4-yl)propan-1-ol - Capot Chemical.

- 3-(Piperidin-4-yl)propan-1-ol , 97% , 7037-49-2 - CookeChem.

- N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum - ChemicalBook.

- This compound | 7037-49-2 - Sigma-Aldrich.

- CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol | Pharmaffili

- Material Safety D

- emerging phaaceutical applications of piperidine, pyrrolidine and it s deriv

- SAFETY D

- 104-58-5|3-(Piperidin-1-yl)propan-1-ol - BLDpharm.

- SAFETY D

- SAFETY D

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)

- Pharmacological Applications of Piperidine Deriv

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform

- Analytical Methods - RSC Publishing.

- 1-Piperidinepropanol | CAS#:104-58-5 | Chemsrc.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- (PDF)

- 1-Piperidinepropanol structure and functional groups - Benchchem.

- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Str

- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic

- Exploring the Potential of Piperidine Deriv

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301)

- PIPERIDINE - CAMEO Chemicals - NOAA.

- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.

- Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - NIH.

- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects - Cellular, Molecular and Biomedical Reports.

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. piperidine-4-propanol | 7037-49-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. 3-(Piperidin-4-yl)propan-1-ol , 97% , 7037-49-2 - CookeChem [cookechem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. cmbr-journal.com [cmbr-journal.com]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. piperidine-4-propanol Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. gustavus.edu [gustavus.edu]

- 17. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to 4-Piperidinepropanol: Molecular Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Piperidinepropanol (CAS No. 7037-49-2), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. We will delve into its core molecular features, physicochemical properties, a validated synthesis protocol, and its applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, systematically named 3-(Piperidin-4-yl)propan-1-ol, is a bifunctional organic molecule featuring a saturated piperidine ring substituted at the 4-position with a propanol group.[1] The structure combines a secondary amine within the heterocyclic ring and a primary alcohol at the terminus of the propyl chain. This unique arrangement makes it a versatile intermediate for introducing a hydrophilic, functionalized side chain onto a core piperidine scaffold, a privileged structure in numerous pharmaceuticals.[2][3]

The key identifiers for this compound are crucial for unambiguous documentation and procurement in a research setting.

-

IUPAC Name: 3-(Piperidin-4-yl)propan-1-ol[1]

-

SMILES: N1CCC(CCCO)CC1[4]

-

InChI Key: DBIMLJDSPUCGGY-UHFFFAOYSA-N[4]

The presence of both a nucleophilic secondary amine and a reactive hydroxyl group allows for sequential or orthogonal chemical modifications, a highly desirable trait in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental design, including reaction setup, purification, and storage. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 143.23 g/mol | [1][4][5] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 65 °C | [4][6] |

| Boiling Point | 235 °C | [4][6] |

| Density | 0.929 g/cm³ | [4][6] |

| Flash Point | 90 °C | [4] |

| pKa | 15.16 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2–8 °C under inert gas | [4] |

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 4-pyridinepropanol. This method is robust, scalable, and provides high yields of the desired product.

Expertise in Action: Causality Behind the Protocol

The choice of Platinum(IV) oxide (Adam's catalyst) is deliberate; it is highly effective for the hydrogenation of pyridine rings, which are generally resistant to reduction.[4] The reaction is conducted in a methanol/hydrochloric acid medium. The acid protonates the pyridine nitrogen, which activates the ring towards reduction and improves the substrate's solubility. The subsequent workup with a strong base (NaOH) is essential to deprotonate the piperidinium hydrochloride salt formed during the reaction, yielding the free amine which can then be extracted into an organic solvent.

Experimental Protocol: Catalytic Hydrogenation of 4-Pyridinepropanol[4]

Step 1: Reaction Setup

-

To a solution of 4-pyridinepropanol (10.0 g, 72.89 mmol) in methanol (110 mL) and 32% hydrochloric acid (18 mL), add Platinum(IV) oxide (1.45 g, 6.4 mmol) under an inert argon atmosphere.

Step 2: Hydrogenation

-

Stir the reaction mixture vigorously under a low pressure of hydrogen gas (8 kPa) for approximately 46 hours.

-

Reaction progress should be monitored by a suitable analytical method (e.g., TLC, GC-MS) to confirm the complete consumption of the starting material.

Step 3: Catalyst Removal and Solvent Evaporation

-

Upon completion, remove the platinum catalyst by filtration through a pad of Celite.

-

Remove the volatile solvent (methanol) and excess HCl from the filtrate by distillation under reduced pressure. This will yield an oily residue.

Step 4: Workup and Extraction

-

Dissolve the oily residue in a 15% aqueous solution of sodium hydroxide (80 mL) to neutralize the hydrochloride salt and liberate the free amine.

-

Extract the aqueous layer with dichloromethane (1 x 150 mL, followed by 3 x 100 mL).

-

Combine the organic phases.

Step 5: Drying and Purification

-

Wash the combined organic phase with deionized water (20 mL) and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

Dry the resulting solid under vacuum to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid (Expected yield: ~10.3 g, 98%).[4]

Visualizing the Workflow: Synthesis Diagram

Caption: A workflow diagram for the synthesis of this compound.

Applications in Drug Discovery and Development

The piperidine nucleus is one of the most prevalent heterocyclic scaffolds found in FDA-approved drugs.[2] this compound serves as a critical starting material or intermediate in the synthesis of a wide range of biologically active molecules due to its versatile functional handles.

-

G-Protein Coupled Receptor (GPCR) Agonists: It is explicitly used in the synthesis of G-protein coupled receptor 119 (GPR119) agonists, which are investigated as potential treatments for type 2 diabetes and obesity.[4]

-

Antimicrobial Agents: The compound is a precursor in the development of novel quinoline derivatives that exhibit antimicrobial activities.[4]

-

General Synthetic Utility: The secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or reductive amination, while the primary alcohol can undergo oxidation, esterification, or etherification. This dual functionality allows it to be incorporated into diverse molecular frameworks, making it a valuable tool for building compound libraries for high-throughput screening.

Visualizing Structure-Activity Relationships

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Piperidines [chemenu.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. piperidine-4-propanol | 7037-49-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

The Synthesis of 4-Piperidinepropanol: A Technical Guide for Advancing Pharmaceutical Development

Introduction: The Significance of the 4-Piperidinepropanol Scaffold

This compound, also known as 3-(4-piperidinyl)-1-propanol, is a crucial heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a piperidine ring tethered to a propanol side chain, is prevalent in a wide array of pharmacologically active compounds. The piperidine ring serves as a versatile scaffold, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability, while the propanol moiety provides a key site for further functionalization to modulate biological activity. This guide offers an in-depth exploration of the primary synthetic pathways to this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for efficient and scalable synthesis. The focus will be on the causality behind experimental choices, ensuring a robust understanding of the underlying chemical principles.

Core Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached through two principal strategies:

-

Saturation of a Pre-functionalized Pyridine Ring: This is the most direct and atom-economical approach, involving the catalytic hydrogenation of 4-pyridinepropanol. This method leverages a commercially available starting material and reduces the pyridine ring to the desired piperidine scaffold.

-

Alkylation of a Pre-formed Piperidine Ring: This strategy involves the construction of the propanol side chain by attaching it to a suitable piperidine precursor. This is typically achieved through nucleophilic substitution, where a piperidine derivative reacts with a three-carbon electrophile.

This guide will delve into the technical details of these two core pathways, offering step-by-step protocols and a comparative analysis to inform strategic synthetic planning.

Pathway 1: Catalytic Hydrogenation of 4-Pyridinepropanol

This is the most widely employed and scalable method for the synthesis of this compound. The strategy relies on the reduction of the aromatic pyridine ring of 4-pyridinepropanol to the corresponding saturated piperidine.

Mechanistic Insights and Rationale for Experimental Choices

The catalytic hydrogenation of a pyridine ring is a challenging transformation due to the aromatic stability of the heterocycle. The reaction requires a potent catalytic system to overcome this energy barrier. Platinum group metals, particularly platinum(IV) oxide (PtO₂), are highly effective for this purpose. The reaction is typically carried out in an acidic medium, such as methanol with hydrochloric acid, which protonates the pyridine nitrogen. This protonation facilitates the reduction by increasing the electrophilicity of the ring and preventing catalyst poisoning by the basic nitrogen atom of the starting material and product. The hydrogenation proceeds in a stepwise manner on the surface of the catalyst, where hydrogen is dissociatively adsorbed.

Experimental Protocol: Platinum-Catalyzed Hydrogenation

The following protocol provides a detailed procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

-

4-Pyridinepropanol

-

Platinum(IV) oxide (PtO₂)

-

Methanol (MeOH)

-

32% Hydrochloric acid (HCl)

-

15% Sodium hydroxide (NaOH) aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

High-pressure reactor

Procedure:

-

Reaction Setup: In a high-pressure reactor, a solution of 4-pyridinepropanol (1.0 eq) in methanol is prepared. To this, 32% hydrochloric acid is added under an inert atmosphere (Argon or Nitrogen).

-

Catalyst Addition: Platinum(IV) oxide (approx. 0.09 eq) is carefully added to the reaction mixture.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred vigorously under hydrogen pressure (e.g., 8 kPa) for an extended period (e.g., 46 hours) at room temperature.

-

Work-up:

-

Upon completion, the excess hydrogen is carefully vented, and the catalyst is removed by filtration through a pad of celite. Caution: The catalyst may be pyrophoric; the filter cake should be kept wet with water.

-

The volatile solvent (methanol) is removed from the filtrate by distillation under reduced pressure.

-

-

Extraction and Isolation:

-

The resulting oily residue is dissolved in a 15% aqueous solution of sodium hydroxide to neutralize the hydrochloric acid and deprotonate the piperidine nitrogen.

-

The aqueous solution is then extracted multiple times with dichloromethane.

-

The combined organic phases are washed with deionized water and dried over anhydrous sodium sulfate.

-

-

Purification: The organic phase is concentrated under reduced pressure, and the resulting solid is dried under vacuum to yield this compound as a white crystalline solid. A reported yield for this process is approximately 98%.

Visualizing the Hydrogenation Pathway

Caption: N-Alkylation of a 4-substituted piperidine to form the propanol side chain.

Comparative Analysis of Synthetic Pathways

The choice between the catalytic hydrogenation and N-alkylation pathways depends on several factors, including the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in the molecule.

| Feature | Pathway 1: Catalytic Hydrogenation | Pathway 2: N-Alkylation |

| Starting Material | 4-Pyridinepropanol | 4-Substituted Piperidine & 3-Halopropanol |

| Key Transformation | Reduction of an aromatic ring | C-N bond formation (S(_N)2) |

| Advantages | High atom economy, high yield, direct route | Milder conditions (no high pressure), tolerates functional groups sensitive to reduction |

| Disadvantages | Requires high-pressure equipment, potent and potentially pyrophoric catalyst, may reduce other functional groups | Lower yields, potential for over-alkylation, requires a pre-functionalized piperidine |

| Typical Yield | Very High (~98%) | Moderate (~48.5%) [1] |

| Scalability | Well-suited for large-scale industrial synthesis | Suitable for lab-scale and pilot-scale synthesis |

Alternative Synthetic Strategies

While the two pathways detailed above are the most common, other methods for the synthesis of this compound and its derivatives exist and may be advantageous in specific contexts.

-

Reductive Amination: This powerful one-pot reaction can form the piperidine ring and introduce the propanol side chain concurrently. It involves the reaction of a suitable dicarbonyl compound with an amine, followed by in-situ reduction of the resulting imine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents that can selectively reduce the imine in the presence of the carbonyl group.

-

Grignard Reaction: A Grignard reagent can be used to construct the propanol side chain. For example, reacting a suitable piperidine-containing electrophile with a Grignard reagent derived from a protected 3-halopropanol could be a viable route. Alternatively, reacting a piperidine-4-carboxaldehyde with ethylmagnesium bromide followed by reduction would yield the desired propanol side chain.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process with multiple viable pathways. The catalytic hydrogenation of 4-pyridinepropanol stands out as the most efficient and scalable route for large-scale production, offering excellent yields. However, the N-alkylation approach provides a valuable alternative, particularly when functional group tolerance is a concern or when high-pressure equipment is not available. As the demand for complex and diverse pharmaceutical agents continues to grow, the development of novel, more efficient, and stereoselective methods for the synthesis of substituted piperidines, including this compound derivatives, will remain an active area of research. Advances in catalysis, including the use of non-precious metal catalysts and biocatalysis, are poised to offer even more sustainable and cost-effective synthetic solutions in the future.

References

- PrepChem. (n.d.). Synthesis of 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine.

Sources

Introduction: Understanding the Significance of 4-Piperidinepropanol

An In-Depth Technical Guide to the Solubility of 4-Piperidinepropanol for Pharmaceutical and Research Applications

This compound (CAS: 7037-49-2) is a heterocyclic compound featuring a piperidine ring substituted with a propanol group.[1][2][3] Its structural motifs, a secondary amine and a primary alcohol, make it a valuable and versatile building block in medicinal chemistry and organic synthesis. Notably, it serves as a key intermediate in the synthesis of various pharmaceutical agents, including G-protein coupled receptor (GPR119) agonists and novel quinoline derivatives with antimicrobial activity.[1] For researchers and drug development professionals, a comprehensive understanding of its solubility is paramount. Solubility dictates formulation strategies, reaction conditions, purification methods, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it.

This guide provides a detailed analysis of the solubility characteristics of this compound, grounded in physicochemical principles. It offers a predictive solubility profile across a range of common laboratory solvents and presents a rigorous, field-proven protocol for its experimental determination, empowering scientists to handle this compound with precision and efficacy.

Section 1: Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a white to light yellow crystalline solid at room temperature.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7037-49-2 | [2][3] |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| Melting Point | 65 °C | [1][4] |

| Boiling Point | 235 °C | [1][4] |

| Density | 0.929 g/cm³ | [4] |

Molecular Structure Causality:

The solubility of this compound is governed by two key functional groups:

-

The Piperidine Ring: This saturated heterocycle contains a secondary amine nitrogen. The lone pair of electrons on the nitrogen atom makes it a potent hydrogen bond acceptor. Furthermore, the amine is basic and can be protonated in acidic media, forming a charged piperidinium ion, which dramatically increases aqueous solubility.

-

The Propanol Group (-CH₂CH₂CH₂OH): The terminal hydroxyl (-OH) group is both a hydrogen bond donor and acceptor. This group contributes significantly to the molecule's polarity and its ability to interact with protic solvents.

The combination of these two polar, hydrogen-bonding groups on a relatively small C8 hydrocarbon framework renders this compound a predominantly polar molecule.

Section 2: The Theoretical Framework of Solubility: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The key factors are:

-

Polarity: Polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve best in nonpolar solvents.[5][7][8] Polarity can be quantified by measures such as the dielectric constant; solvents with higher dielectric constants are more polar.[7]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (polar protic solvents) are particularly effective at dissolving solutes that also have hydrogen bond donor or acceptor sites, such as the -OH and -NH groups in this compound.[7]

-

Intermolecular Interactions: Solubility is the result of overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[6]

Section 3: Predictive Solubility Profile of this compound

While comprehensive experimental data is not publicly aggregated, a highly reliable solubility profile can be predicted based on the molecular structure and the principles outlined above.

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Mechanistic Rationale |

| Water | Polar Protic | Highly Soluble / Miscible | The hydroxyl and amine groups of this compound can form strong hydrogen bonds with water molecules. |

| Methanol | Polar Protic | Highly Soluble / Miscible | Excellent hydrogen bond donor and acceptor. Similar polarity to the solute. |

| Ethanol | Polar Protic | Highly Soluble / Miscible | Strong hydrogen bonding capabilities and favorable polarity match. |

| Isopropanol | Polar Protic | Soluble | Good hydrogen bonding, though slightly less polar than methanol or ethanol.[9][10] |

| Acetone | Polar Aprotic | Soluble | The carbonyl oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Less polar than acetone.[11][12] The ester carbonyls are weaker hydrogen bond acceptors. |

| Dichloromethane | Polar Aprotic | Sparingly Soluble | Can participate in dipole-dipole interactions but lacks hydrogen bonding capabilities. |

| Toluene | Nonpolar | Insoluble / Very Sparingly Soluble | Aromatic hydrocarbon. Intermolecular forces (van der Waals) are too weak to overcome the strong hydrogen bonding between solute molecules. |

| Hexane | Nonpolar | Insoluble | Aliphatic hydrocarbon with only weak London dispersion forces.[13] Highly unfavorable energy balance for dissolution. |

Section 4: Experimental Determination of Equilibrium Solubility

To obtain precise quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the OECD.[14][15] This method establishes a thermodynamic equilibrium between the dissolved solute and the excess, undissolved solid.[16][17]

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

This protocol is based on the principles outlined by the OECD and common laboratory practice.[15][16][18]

-

Preparation of Materials:

-

Prepare the chosen solvent system (e.g., purified water, PBS buffer pH 7.4, or an organic solvent).

-

Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a clear glass vial. The excess solid is crucial for ensuring that equilibrium with a saturated solution is achieved.[19]

-

-

Equilibration:

-

Add a precise volume of the prepared solvent to the vial containing the solid.

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).

-

Causality: Continuous agitation over a prolonged period (typically 24 to 72 hours) is essential to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[17][19] The duration may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After the incubation period, remove the vials and allow them to stand briefly to let heavier solids settle.

-

To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).

-

Causality: This step is critical to avoid contamination of the sample with microscopic solid particles, which would lead to an overestimation of solubility.[16][19]

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. Pre-rinsing the filter with a small amount of the saturated solution can help prevent solute adsorption to the filter material.[19]

-

-

Quantification and Data Analysis:

-

Analyze the concentration of this compound in the clear filtrate using a validated and suitably sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[16][18]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility by comparing the analytical response of the sample to the calibration curve. The result is reported in units such as mg/mL or moles/L at the specified temperature.

-

-

Trustworthiness through Self-Validation:

-

Solid Phase Analysis: As a quality control measure, the remaining solid material from the vial should be analyzed (e.g., by DSC or XRD) to confirm that no phase changes or degradation of the compound occurred during the experiment.[19]

-

Time to Equilibrium: To validate the incubation time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility remains constant over the later time points.

-

Section 5: Key Factors Influencing Solubility Measurements

-

Temperature: The solubility of solids generally increases with temperature.[20] Therefore, precise temperature control during the equilibration phase is critical for reproducibility.[15]

-

pH: As a basic compound, the solubility of this compound is highly pH-dependent in aqueous media. In acidic solutions (pH < pKa), it will exist as the protonated, charged piperidinium salt, which is significantly more soluble in water than the free base.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, pure solid is essential for obtaining accurate data.

Conclusion

This compound is a polar molecule with a high affinity for polar protic solvents like water, methanol, and ethanol, owing to its capacity for strong hydrogen bonding. Its solubility is predicted to decrease significantly in less polar and nonpolar solvents. For drug development and research professionals, this profile indicates that formulation in aqueous or alcohol-based systems is highly feasible, while reactions in nonpolar organic solvents may require co-solvents or result in heterogeneous mixtures. When precise solubility values are required, the shake-flask method provides a robust and reliable framework. By carefully controlling experimental parameters and understanding the underlying physicochemical principles, researchers can accurately characterize the solubility of this compound, enabling its effective use in synthesis and formulation.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- ChemistryTalk. (n.d.). Solubility and Polarity.

- Zhang, R., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Study.com. (n.d.). Explain how polarity and solubility relate to each other and provide an example.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Chemistry LibreTexts. (2020). 4.1: Basic Principles.

- Jouyban, A. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- Bio-protocol. (n.d.). 2.2.2. Equilibrium solubility measurement.

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.

- ChemBK. (2024). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18001887, 4-amino-1-Piperidinepropanol.

- OECD. (n.d.). Test No. 105: Water Solubility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66032, Piperidine-1-propanol.

- U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18425720, 3-(Piperidin-4-yl)propan-1-ol hydrochloride.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- U.S. Government Publishing Office. (2000). 799.6755 TSCA partition coefficient (n-octanol/water), shake flask method. Code of Federal Regulations.

- SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Refubium - Freie Universität Berlin. (n.d.). 3 Results and Discussion - 3.1 Solubility and miscibility.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3776, Isopropanol.

- Pharmaffiliates. (n.d.). CAS No : 104-58-5 | Product Name : 1-Piperidinepropanol.

- Korean Journal of Chemical Engineering. (2007). Solubility of piperonal in different pure solvents and binary isopropanol+water solvent mixtures.

- Wikipedia. (n.d.). Isopropyl alcohol.

- Wikipedia. (n.d.). Piperidine.

- The Nest Group. (n.d.). Ethyl Acetate Solvent Properties.

- Veeprho. (n.d.). 1-Piperidinepropanol | CAS 104-58-5.

- National Institute of Standards and Technology. (n.d.). 2-Propanol with Toluene and Water - IUPAC-NIST Solubilities Database.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8058, Hexane.

Sources

- 1. piperidine-4-propanol | 7037-49-2 [chemicalbook.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. caymanchem.com [caymanchem.com]

- 8. homework.study.com [homework.study.com]

- 9. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 11. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 12. Solvent Physical Properties [people.chem.umass.edu]

- 13. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. filab.fr [filab.fr]

- 15. scielo.br [scielo.br]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

safety and handling of 4-Piperidinepropanol

An In-depth Technical Guide to the Safe Handling of 4-Piperidinepropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 7037-49-2), also known as 3-(4-Piperidinyl)propan-1-ol, is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds, including G-protein coupled receptor (GPR119) agonists and novel quinoline derivatives with antimicrobial activities[1]. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a versatile building block in medicinal chemistry and drug development.

However, like many reactive chemical intermediates, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, designed for laboratory professionals. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for the 4-isomer, this guide incorporates a conservative approach by referencing the more detailed safety data of the structurally related isomer, 1-Piperidinepropanol, and the parent compound, Piperidine. This methodology ensures a high margin of safety by treating this compound with the caution merited by related, well-characterized hazardous compounds.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation.

GHS Hazard Classification:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation[1] |

Note: While this compound is classified as an irritant, the parent compound, Piperidine, is classified as highly flammable, acutely toxic, and corrosive[2][3]. Therefore, it is prudent to handle this compound with precautions that also mitigate risks of flammability and higher toxicity, especially when working with larger quantities or under conditions that could generate aerosols or vapors.

Physical and Chemical Properties

Understanding the physical properties of a substance is critical for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 7037-49-2 | [4] |

| Molecular Formula | C₈H₁₇NO | [1][4] |

| Molecular Weight | 143.23 g/mol | [1][4] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 65 °C | [1] |

| Boiling Point | 235 °C | [1] |

| Flash Point | 90 °C | [1] |

| pKa | 15.16 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2–8 °C under inert gas | [1] |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to eliminate or minimize hazards before relying on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Exposure Controls and Personal Protective Equipment (PPE)

Based on the hazard profile, the following controls and PPE are mandatory when handling this compound.

4.1. Engineering Controls

-

Fume Hood: All work involving this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[5].

-

Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly[6].

4.2. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is the final barrier between the researcher and the chemical hazard.

| PPE Type | Specification | Rationale |

| Eye & Face Protection | Tightly fitting safety goggles or a full-face shield if there is a splash hazard[5][7]. | Protects against splashes and airborne particles causing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and disposed of after contamination[8]. | Prevents skin contact which can cause irritation[6]. |

| Body Protection | A flame-retardant lab coat or a chemical-resistant apron worn over long-sleeved clothing[5][7]. | Protects skin from accidental spills and splashes. |

| Respiratory Protection | Generally not required if work is performed within a certified fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used[8][9]. | Prevents respiratory tract irritation from inhalation of dust or vapors[6]. |

| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Step 1: Preparation and Pre-Handling Check

-

Review the SDS: Before starting, review this guide and any available SDS for this compound and all other reagents being used.

-

Assemble PPE: Don all required PPE as specified in Section 4.2.

-

Prepare Work Area: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement in and out of the controlled space.

Step 2: Weighing and Transferring

-

Inert Atmosphere: As this compound is stored under inert gas, it is best practice to handle it under an inert atmosphere (e.g., Nitrogen or Argon) if possible, particularly for sensitive reactions.

-

Static Control: When transferring the solid, use anti-static tools and ensure containers are grounded, a critical precaution borrowed from the handling of flammable piperidine[2][10].

-

Weighing: Tare a suitable container (e.g., a glass vial) on the balance. Carefully transfer the required amount of this compound using a clean spatula. Avoid creating dust.

-

Closure: Promptly and securely close the main stock container.

-

Dissolution: If dissolving the solid, add the solvent slowly to the container with the this compound inside the fume hood.

Step 3: Post-Handling and Cleanup

-

Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.

-

Waste Disposal: All contaminated disposable materials (e.g., weigh boats, gloves, wipes) must be placed in a designated, labeled hazardous waste container[11].

-

Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste stream.

-

Hand Washing: Wash hands thoroughly with soap and water after the work is complete, even after wearing gloves[5].

Emergency Procedures

6.1. First Aid Measures Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or doctor immediately[6].

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice[6][12].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor[2][6].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison center immediately[6].

6.2. Spill Response In the event of a spill, a calm and systematic response is required.

Caption: Decision workflow for responding to a chemical spill in the laboratory.

Storage and Disposal

7.1. Storage Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Container: Keep the container tightly closed and store in the original receptacle[6].

-

Conditions: Store in a cool (2-8°C is recommended), dry, and well-ventilated area, away from direct sunlight and sources of ignition[1][13].

-

Incompatibilities: Store away from strong oxidizing agents and strong acids[14].

-

Security: The storage area should be locked or otherwise accessible only to authorized personnel[2].

7.2. Disposal this compound and any materials contaminated with it must be disposed of as hazardous waste.

-

Regulations: All disposal must be in accordance with local, state, and federal environmental regulations[6][15].

-

Waste Collection: Collect waste in a designated, compatible, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name[11].

-

Professional Disposal: Arrange for disposal through a licensed hazardous waste management company. Do not pour down the drain or mix with general waste[11][15].

Conclusion

This compound is a key synthetic intermediate whose safe use is predicated on a robust understanding of its hazards and a disciplined application of safety protocols. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, adhering to established handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical framework to foster a strong safety culture in the laboratory, ensuring the protection of personnel and the integrity of scientific research.

References

- Penta chemicals. (2024, May 7).

- Chemos GmbH & Co.KG. (2019, June 24).

- Carl ROTH. (2025, March 31).

- National Center for Biotechnology Information. "Piperidine-1-propanol.

- Scribd. 1 Piperidine 4 US en Sds. [Link]

- U.S. Environmental Protection Agency. This compound - Substance Details. [Link]

- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. [Link]

- U.S. Environmental Protection Agency. This compound, 1-(2-hydroxyethyl)- - Substance Details. [Link]

- Chemsrc. (2025, August 21). 1-Piperidinepropanol | CAS#:104-58-5. [Link]

- Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Link]

- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

- Carl ROTH.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

- Lab Alley. How to Safely Dispose of Propanol. [Link]

- Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?[Link]

Sources

- 1. piperidine-4-propanol | 7037-49-2 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. carlroth.com [carlroth.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. gustavus.edu [gustavus.edu]

- 6. lgcstandards.com [lgcstandards.com]

- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. chemos.de [chemos.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. fishersci.com [fishersci.com]

- 15. laballey.com [laballey.com]

The Evolving Landscape of 4-Piperidinepropanol Derivatives: A Technical Guide for Drug Discovery

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a multitude of biological targets. Within this privileged class of heterocycles, 4-piperidinepropanol and its derivatives have emerged as a versatile platform for the development of novel therapeutics, particularly in the realm of analgesia and neuropharmacology. This technical guide provides an in-depth exploration of the synthesis, pharmacological evaluation, and structure-activity relationships of this compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

The Core Moiety: this compound

This compound, also known as 3-(4-piperidinyl)propan-1-ol, serves as the foundational building block for the derivatives discussed herein. A thorough understanding of its chemical and physical properties is paramount for its effective utilization in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7037-49-2 | |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| Melting Point | 65 °C | |

| Boiling Point | 235 °C | |

| Appearance | White to light yellow solid |

Synthesis of the Core: A Validated Protocol

The synthesis of this compound is typically achieved through the hydrogenation of 4-pyridinepropanol. The following protocol is a robust and scalable method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Pyridinepropanol

-

Methanol (MeOH)

-

32% Hydrochloric Acid (HCl)

-

Platinum(IV) oxide (PtO₂)

-

15% Sodium Hydroxide (NaOH) aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 4-pyridinepropanol (1.0 eq) in methanol.

-

Carefully add 32% hydrochloric acid to the solution.

-

Add Platinum(IV) oxide (catalytic amount) to the mixture.

-

Stir the reaction mixture vigorously under a low pressure of hydrogen gas (e.g., 8 kPa) for approximately 46 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the volatile solvent (methanol) via distillation under reduced pressure.

-

Dissolve the resulting oily residue in a 15% aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (4 x volumes).

-

Combine the organic phases and wash with deionized water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield 3-(4-piperidinyl)-1-propanol as a white crystalline solid.

Rationale for Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the deactivation of the platinum catalyst by atmospheric oxygen.

-

Acidic Conditions: The addition of hydrochloric acid protonates the pyridine nitrogen, facilitating the hydrogenation of the aromatic ring.

-

Platinum(IV) Oxide: This catalyst is highly effective for the reduction of pyridine rings to piperidines.

-

Low-Pressure Hydrogenation: This method is generally safer and requires less specialized equipment compared to high-pressure hydrogenation.

-

Basic Workup: The use of sodium hydroxide neutralizes the hydrochloric acid and deprotonates the piperidine nitrogen, allowing for efficient extraction into an organic solvent.

The Pharmacological Landscape: Targeting the Opioid System

The piperidine ring is a key pharmacophore in many opioid analgesics, with its nitrogen atom playing a critical role in receptor binding.[2] Derivatives of this compound have been extensively explored as ligands for opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for most clinically used opioid painkillers.[2]

Mechanism of Action: Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor by an agonist, such as a this compound derivative, initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G proteins (Gi/o).

Caption: Mu-Opioid Receptor Signaling Pathway.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The βγ subunits directly interact with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The combined effect of these events is a hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, ultimately leading to an analgesic effect.

Crafting Derivatives: Synthetic Strategies and Protocols

The versatility of the this compound scaffold lies in the ease with which both the piperidine nitrogen and the terminal hydroxyl group can be functionalized.

N-Alkylation: Expanding the Pharmacophore

The secondary amine of the piperidine ring is a key site for modification to modulate pharmacological activity. Direct N-alkylation and reductive amination are two common and effective strategies.

Experimental Protocol: N-Alkylation of this compound via Reductive Amination

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The choice of this mild reducing agent is critical as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[3]

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated derivative.

Ester and Amide Derivatives: Probing Structure-Activity Relationships

The terminal hydroxyl group of this compound provides another handle for derivatization, allowing for the synthesis of esters and amides. These modifications can significantly impact the compound's lipophilicity, metabolic stability, and receptor interactions.

Experimental Protocol: Synthesis of a this compound Ester Derivative

Materials:

-

This compound

-

Acid Chloride (e.g., Benzoyl Chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM)

-